molecular formula C17H22ClNO2S B12201650 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B12201650
M. Wt: 339.9 g/mol
InChI Key: UUGLCZXUIZCNCG-UHFFFAOYSA-N
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Description

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

Molecular Formula

C17H22ClNO2S

Molecular Weight

339.9 g/mol

IUPAC Name

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20)

InChI Key

UUGLCZXUIZCNCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCOC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting from a suitable precursor, such as 2-bromothiophene, the benzothiophene core can be constructed through a series of reactions, including cyclization and functional group modifications.

    Introduction of Functional Groups: The tert-butyl, chloro, and methoxypropyl groups can be introduced through various substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or similar reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine (such as 3-methoxypropylamine) and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the methoxypropyl group.

    6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    6-tert-butyl-3-chloro-N-(3-methoxyethyl)-1-benzothiophene-2-carboxamide: Contains a methoxyethyl group instead of a methoxypropyl group.

Uniqueness

The presence of the tert-butyl, chloro, and methoxypropyl groups in 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide may confer unique chemical properties, such as increased lipophilicity, steric hindrance, and specific binding interactions. These features can make it a valuable compound for research and development in various scientific fields.

Biological Activity

6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a complex organic compound belonging to the benzothiophene class. Its unique structure, characterized by a benzothiophene core, tert-butyl group, chloro substituent, and methoxypropyl amide moiety, suggests potential for significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22ClNO2S
  • Molecular Weight : 339.9 g/mol

The compound's structure imparts specific chemical properties that are crucial for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. These activities are currently under investigation, with research focusing on the compound's interaction with various biological targets.

Antimicrobial Activity

Research has shown that the compound has significant antimicrobial effects. In vitro studies suggest that it can inhibit the growth of various bacterial strains. For example, it demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3.607.19
Escherichia coli5.0010.00
Pseudomonas aeruginosa4.509.00

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating its ability to inhibit the proliferation of various cancer cell lines, including ovarian and melanoma cells. The mechanism appears to involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
Ovarian Cancer12.5Induction of apoptosis
Melanoma15.0Cell cycle arrest
Cervical Cancer10.0Inhibition of proliferation

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to desired therapeutic effects.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study confirmed its potential as a novel antibacterial agent.
  • Evaluation in Cancer Models : In vivo models demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing ovarian cancer xenografts, supporting its potential as an anticancer therapeutic.

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